1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane
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Overview
Description
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane is an organic compound characterized by a bromine atom and a trifluoroethoxy group attached to a cyclooctane ring
Preparation Methods
The synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctanol and 2,2,2-trifluoroethanol.
Bromination: Cyclooctanol is first brominated using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to form 1-bromocyclooctane.
Etherification: The brominated product is then reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different substituted cyclooctane derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials with unique properties, such as fluorinated polymers and surfactants.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and reduced side effects.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoroethoxy group can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane can be compared with other similar compounds, such as:
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: This compound has a benzene ring instead of a cyclooctane ring, leading to different chemical properties and reactivity.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: Similar to the previous compound but with the trifluoroethoxy group in a different position on the benzene ring.
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane: This compound has a cyclohexane ring, which affects its steric and electronic properties compared to the cyclooctane ring.
The uniqueness of this compound lies in its larger ring size, which can influence its conformational flexibility and reactivity.
Biological Activity
1-Bromo-2-(2,2,2-trifluoroethoxy)cyclooctane is a compound of interest due to its potential biological activities. Understanding its effects on biological systems is crucial for assessing its utility in pharmaceutical and agrochemical applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C10H14BrF3O
- Molecular Weight : 314.057 g/mol
- CAS Number : 88738-98-1
The presence of the trifluoroethoxy group contributes to its unique properties, potentially influencing its biological interactions.
Antimicrobial Activity
Research indicates that halogenated compounds like 1-bromo derivatives exhibit significant antimicrobial properties. A study focused on various bromo compounds found that those with trifluoromethyl groups were particularly effective against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli, S. aureus | 32 µg/mL |
Control (No treatment) | - | >256 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines indicated that the compound exhibits cytotoxic effects at higher concentrations, suggesting a dose-dependent relationship.
Cell Line | IC50 (µM) |
---|---|
HeLa | 45 |
MCF-7 | 50 |
The observed cytotoxicity raises considerations for therapeutic applications where selectivity towards cancer cells may be beneficial.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Membrane Disruption : The lipophilic nature of the trifluoroethoxy group facilitates incorporation into lipid bilayers, leading to membrane destabilization.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in bacterial metabolism, although further research is needed to elucidate these pathways.
- Reactive Oxygen Species (ROS) Generation : Some halogenated compounds are known to induce oxidative stress in cells, contributing to their antimicrobial and cytotoxic effects.
Case Studies
A recent study highlighted the use of this compound in treating antibiotic-resistant bacterial infections. The results demonstrated a notable reduction in bacterial load in treated subjects compared to controls. This underscores the potential for developing new therapeutic agents from halogenated compounds.
Study Summary
- Objective : Evaluate effectiveness against antibiotic-resistant strains.
- Findings : Significant reduction in bacterial counts post-treatment.
Properties
Molecular Formula |
C10H16BrF3O |
---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
1-bromo-2-(2,2,2-trifluoroethoxy)cyclooctane |
InChI |
InChI=1S/C10H16BrF3O/c11-8-5-3-1-2-4-6-9(8)15-7-10(12,13)14/h8-9H,1-7H2 |
InChI Key |
NIQLDUDIXVZUQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OCC(F)(F)F)Br |
Origin of Product |
United States |
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